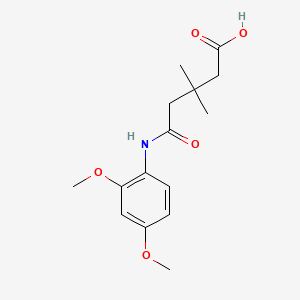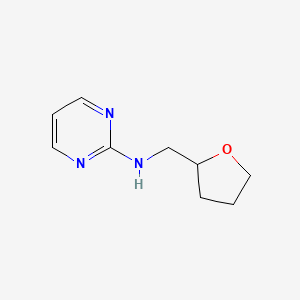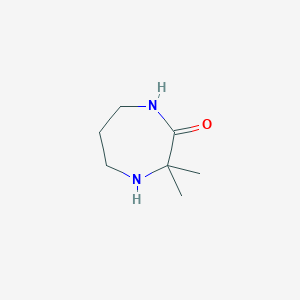
3,3-Dimethyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,4-diazepan-2-one is a chemical compound with the CAS number 933689-98-6 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 1,4-diazepines, which includes 3,3-Dimethyl-1,4-diazepan-2-one, has been a subject of active research due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of these compounds . Another study discusses the microwave-assisted synthesis of 1,4-diazepine derivatives .Molecular Structure Analysis
The molecular structure of 1,4-diazepines has been studied using various spectroscopic techniques and Density Functional Theory (DFT) calculations . These studies provide insights into the structural characteristics related to the biological activity of these compounds .Chemical Reactions Analysis
1,4-Diazepines, including 3,3-Dimethyl-1,4-diazepan-2-one, are involved in various chemical reactions. A review discusses the synthetic routes and chemical reactions of 1,4-diazepine derivatives . Another study discusses the synthesis of 1,4-diazepine derivatives using an efficient heteropolyacid-catalyzed procedure .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
“3,3-Dimethyl-1,4-diazepan-2-one” has been used in the synthesis of novel triazole compounds that have shown significant plant growth regulatory activity. Specifically, a compound known as CGR3, which has methoxyacyl on the 3-position of the triazole ring, has demonstrated promising results. It promotes root length not only for mungbean but also for wheat. Additionally, CGR3 influences the levels of endogenous hormones (IAA, ABA, and GA3) in mungbean roots, playing an important role in controlling primary root development .
Treatment of Type 2 Diabetes
Another application of “3,3-Dimethyl-1,4-diazepan-2-one” is in the optimization of dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . Dipeptidyl peptidase IV inhibitors are a class of medicine that help to reduce high blood sugar levels in people with type 2 diabetes.
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 1,4-diazepines, including 3,3-Dimethyl-1,4-diazepan-2-one, involve the development of new synthetic methods and the exploration of their biological activities . The development of new microbiocides and the continuous change in the structures and types of microbiocides used are also important future directions .
Wirkmechanismus
Target of Action
It is known that benzodiazepines, a class of drugs to which this compound is related, primarily target the gamma-aminobutyric acid (gaba) neurotransmitter .
Mode of Action
This enhancement results in an increase or decrease in the excitability of neurons, thereby regulating brain activity .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects pathways involving the gaba neurotransmitter .
Result of Action
Based on the known effects of benzodiazepines, it can be inferred that the compound may have sedative, muscle relaxant, and anticonvulsant properties .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-3-5-9-7/h9H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMDEWTTFVQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,4-diazepan-2-one | |
CAS RN |
933689-98-6 |
Source


|
| Record name | 3,3-dimethyl-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2987276.png)
![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)
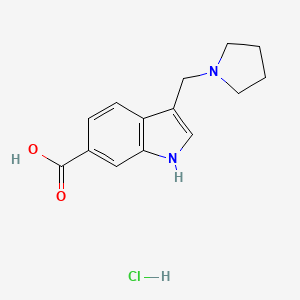
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)

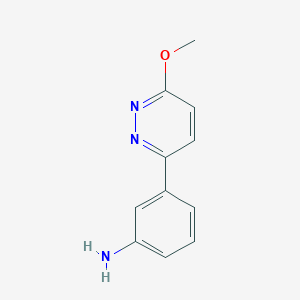
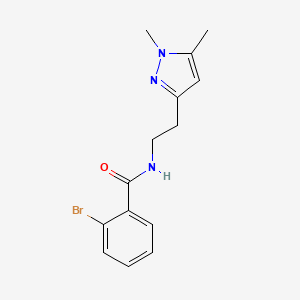
![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)
